molecular formula C5H6N2O B1206076 5-Methylpyrimidin-2(1H)-one CAS No. 41398-85-0

5-Methylpyrimidin-2(1H)-one

Cat. No.: B1206076
CAS No.: 41398-85-0
M. Wt: 110.11 g/mol
InChI Key: UAQOYBJXXMLVQI-UHFFFAOYSA-N
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Description

5-Methylpyrimidin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H6N2O. It is a derivative of pyrimidine, characterized by the presence of a hydroxyl group at the second position and a methyl group at the fifth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methylpyrimidin-2(1H)-one involves the reaction of 2-chloro-5-methylpyrimidine with sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with a hydroxyl group . Another method involves the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine in the presence of an acid and an anionic surfactant .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These methods aim to maximize yield and purity while minimizing production costs and environmental impact. For example, the catalytic hydrogen reduction method mentioned earlier is favored for its efficiency and simplicity .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylpyrimidin-2(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    5-Methyl-2-pyrimidinone: An oxidized form of 5-Methylpyrimidin-2(1H)-one.

    2-Chloro-5-methylpyrimidine: A precursor in the synthesis of this compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the second position and methyl group at the fifth position make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

5-Methylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C₆H₆N₂O and is characterized by a methyl group at the 5-position of the pyrimidine ring. Its structure can be represented as follows:

Structure C6H6N2O\text{Structure }\text{C}_6\text{H}_6\text{N}_2\text{O}

This compound serves as a building block in medicinal chemistry and has been investigated for various pharmacological properties.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism underlying this activity may involve inhibition of bacterial enzymes essential for growth and replication.

Antiviral Activity

In addition to its antibacterial effects, studies have also explored the antiviral potential of this compound. It has been reported to interact with viral polymerases, thereby inhibiting viral replication. This property is particularly relevant in the context of developing treatments for viral infections.

Anticancer Effects

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic processes within bacteria and viruses.
  • Receptor Modulation: It may also interact with cellular receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.

Research Findings

Several studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria.
Showed potential antiviral effects by inhibiting viral polymerases.
Indicated anticancer properties through apoptosis induction in cancer cell lines.

Case Studies

  • Antimicrobial Efficacy:
    A study conducted on various bacterial strains highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an alternative treatment option.
  • Antiviral Potential:
    In vitro experiments demonstrated that this compound significantly reduced viral load in infected cell cultures, indicating its potential role in antiviral therapies.
  • Cancer Cell Studies:
    Research involving human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, with subsequent analysis showing activation of apoptotic pathways.

Properties

IUPAC Name

5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQOYBJXXMLVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194332
Record name 5-Methyl-2-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41398-85-0
Record name 5-Methyl-2-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041398850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-dihydropyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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